Sodium perchlorate

ClNaO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClNaO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 209.6 g/100 g water at 25 °C.

Solubility in water: very good

Synonyms

Canonical SMILES

Endocrine Disruption and Thyroid Function

Sodium perchlorate has been extensively studied in scientific research due to its well-documented effect on the thyroid gland. Perchlorate competes with iodide, a crucial component of thyroid hormones, for uptake into the thyroid gland by the sodium-iodide symporter (NIS) ]. This competitive inhibition can disrupt thyroid hormone production, potentially leading to hypothyroidism, a condition characterized by low thyroid hormone levels.

Animal studies have provided strong evidence of this effect. Studies in rodents have shown increased thyroid follicular cell hypertrophy and hyperplasia (enlargement and increased number of cells) following exposure to sodium perchlorate ]. These findings suggest that chronic exposure may have long-term consequences for thyroid health.

Environmental Impact and Ecological Studies

Research also explores the impact of sodium perchlorate on wildlife and ecosystems. As perchlorate can become a water contaminant, studies investigate its effects on aquatic organisms. For instance, research on wood frog tadpoles has shown that sodium perchlorate exposure can disrupt development and affect gene expression related to metamorphosis and growth ]. Similarly, studies on fish species like the threespine stickleback examine how developmental timing of exposure influences perchlorate's effects on organs and sexual maturation ].

Sodium perchlorate (NaClO₄) is a white crystalline solid, highly soluble in water and ethanol []. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). Sodium perchlorate is most commonly encountered as the monohydrate (NaClO₄·H₂O) [].

This compound has gained significance in scientific research due to its unique properties. It is a strong oxidizer but a relatively unreactive electrolyte in solution []. This makes it valuable for various applications in laboratories and specific industrial processes.

Molecular Structure Analysis

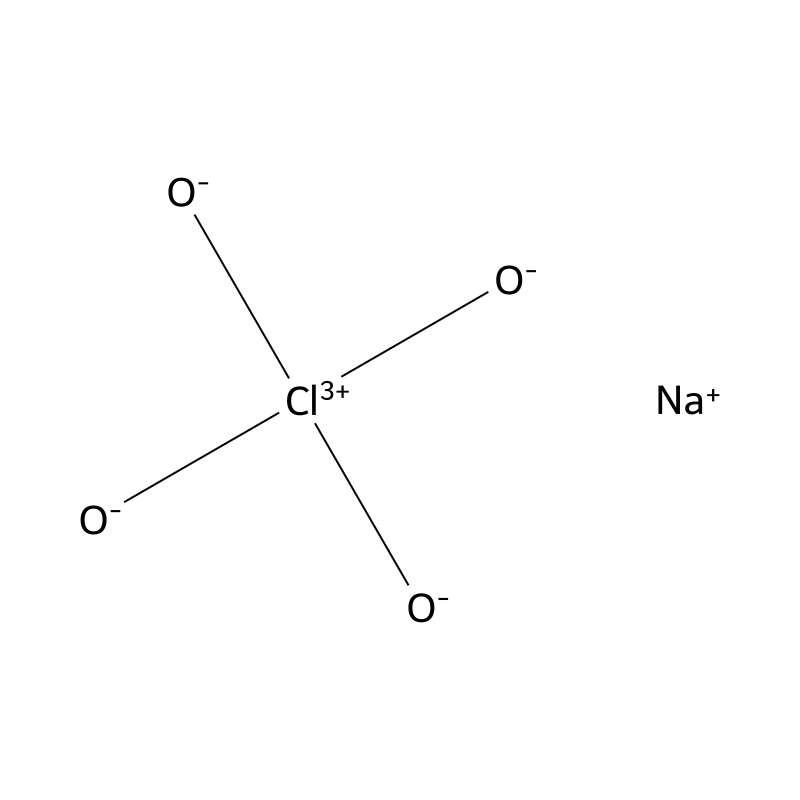

Sodium perchlorate features a tetrahedral structure for the perchlorate anion (ClO₄⁻). The four oxygen atoms are arranged around a central chlorine atom in a sp³ hybridization state. Each oxygen atom bears a single negative charge, delocalizing the negative charge throughout the ion []. The sodium cation (Na⁺) with its positive charge interacts ionically with the negatively charged perchlorate anion, resulting in the overall neutral NaClO₄ formula.

This tetrahedral structure with delocalized charge distribution contributes to the stability of the perchlorate anion and its oxidizing properties [].

Chemical Reactions Analysis

Synthesis:

Sodium perchlorate is typically produced through an electrolytic oxidation process of sodium chlorate (NaClO₃) brine [].

2NaClO₃ + NaCl → 2NaClO₄ + Cl₂ (g) []

Decomposition:

Sodium perchlorate can decompose at high temperatures, releasing oxygen gas:

2NaClO₄ (s) → 2NaCl (s) + 3O₂ (g) []

Other Relevant Reactions:

Physical and Chemical Properties

- Formula: NaClO₄

- Molar mass: 122.44 g/mol []

- Solubility in water:

- Melting point: 482 °C (anhydrous) []

- Density: 2.5 g/cm³ []

- Stability: Decomposes at high temperatures []

Mechanism of Action (Not Applicable)

Sodium perchlorate does not have a specific biological mechanism of action. Its primary use in scientific research is due to its physical and chemical properties.

- Decomposition Reaction: When heated above 490 °C, sodium perchlorate decomposes to produce sodium chloride (NaCl) and dioxygen (O₂):

- Reaction with Acids: Sodium perchlorate can react with trifluoroacetic acid to produce water vapor, which may be useful in analytical chemistry .

- Formation of Other Perchlorates: It serves as a precursor for other perchlorate salts, such as ammonium perchlorate and potassium perchlorate, through double decomposition reactions:

Sodium perchlorate has been studied for its effects on biological systems, particularly its interaction with the thyroid gland. It can inhibit iodine uptake by blocking the sodium-iodide symporter, making it useful in medical applications to manage conditions like subclinical hyperthyroidism when iodinated contrast agents are administered . Chronic exposure to low concentrations of perchlorate has been linked to thyroid dysfunction due to its competitive inhibition of iodide uptake .

Sodium perchlorate can be synthesized through anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reactions can occur in either acidic or alkaline media:

- Acidic Medium:

- Alkaline Medium:

These methods yield sodium perchlorate efficiently and are commonly utilized in industrial settings .

Sodium perchlorate has diverse applications across various fields:

- Laboratory Use: It is often used as an unreactive background electrolyte in chemical analyses due to its high solubility and inert behavior .

- Explosives and Propellants: It serves as a key ingredient in the formulation of solid rocket propellants and explosives, particularly when combined with ammonium nitrate or other fuels .

- Medical

Research indicates that sodium perchlorate interacts with various biological systems primarily through its effects on iodine metabolism. Its ability to inhibit iodine uptake can lead to thyroid-related health issues if ingested over prolonged periods. Additionally, sodium perchlorate's strong oxidizing properties necessitate careful handling due to potential explosive reactions when mixed with organic materials or reducing agents .

Similar Compounds: Comparison

Sodium perchlorate shares similarities with other perchlorates but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Solubility in Water | Oxidizing Strength | Uses |

|---|---|---|---|---|

| Sodium Perchlorate | NaClO₄ | Highly soluble | Strong | Explosives, laboratory applications |

| Ammonium Perchlorate | NH₄ClO₄ | Moderately soluble | Strong | Rocket propellant |

| Potassium Perchlorate | KClO₄ | Moderately soluble | Strong | Pyrotechnics, fertilizers |

| Lithium Perchlorate | LiClO₄ | Soluble | Moderate | Rocket propellant |

Uniqueness of Sodium Perchlorate:

- Sodium perchlorate is the most soluble among common perchlorates, making it particularly useful in aqueous applications.

- Its role as a precursor for other perchlorates adds significant value in industrial processes.

Sodium perchlorate is systematically classified as an inorganic sodium salt of perchloric acid (HClO₄). Its IUPAC name is sodium perchlorate, while alternative designations include natriumperchlorat (German) and perchlorate de sodium (French). The compound’s molecular formula, NaClO₄, reflects its ionic structure: a sodium cation (Na⁺) paired with a perchlorate anion (ClO₄⁻).

Key Chemical Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7601-89-0 | |

| EC Number | 231-511-9 | |

| Molecular Weight | 122.44 g/mol | |

| Crystal System | Rhombic |

The perchlorate anion adopts a tetrahedral geometry, with chlorine in the +7 oxidation state bonded to four oxygen atoms. This configuration contributes to sodium perchlorate’s stability and strong oxidizing properties.

Discovery and Early Industrial Applications

Sodium perchlorate was first synthesized in the early 19th century, with significant advancements occurring during the 20th century. Initial production methods involved electrochemical oxidation of sodium chlorate (NaClO₃) using platinum anodes. By the 1930s, industrial-scale production emerged, driven by demand for perchlorates in explosives and pyrotechnics.

Timeline of Key Developments:

- 1816: Friedrich von Stadion synthesizes potassium perchlorate, laying groundwork for sodium perchlorate research.

- 1893: First commercial perchlorate plant established in Sweden, producing sodium perchlorate via electrolysis.

- 1940s: U.S. facilities expanded production for military applications, including solid rocket propellants.

Early industrial uses included:

- Explosives and propellants: Sodium perchlorate served as a precursor for ammonium perchlorate (NH₄ClO₄), a critical oxidizer in rocket fuels.

- Pyrotechnics: Its high oxygen content enhanced combustion in fireworks.

- Chemical synthesis: Utilized as an oxidizing agent in organic reactions and PVC stabilization.

Role in Modern Inorganic Chemistry Research

Contemporary research emphasizes sodium perchlorate’s versatility in materials science and electrochemistry. Key areas include:

Electrolyte Development

Sodium perchlorate’s high solubility in polar solvents (e.g., water, ethanol) makes it ideal for aqueous electrolytes. A 2017 study demonstrated that a saturated sodium perchlorate solution achieves a 3.2 V electrochemical window, enabling high-voltage capacitors. This property is exploited in energy storage systems, such as asymmetric supercapacitors combining MnO₂ and Fe₃O₄ electrodes.

Structural and Crystallographic Studies

Advanced techniques like X-ray diffraction have elucidated sodium perchlorate’s rhombic crystal structure (space group Bbmm), with lattice parameters a = 6.48 Å, b = 7.06 Å, and c = 7.08 Å. These insights inform material design for high-stability oxidizers.

Electrochemical Synthesis

Research on direct electrochemical production from sodium chloride (NaCl) has optimized anode materials, such as graphite-substrate lead dioxide (GSLD), achieving 68% current efficiency. This method reduces reliance on chlorate intermediates, streamlining manufacturing.

Environmental and Analytical Applications

Anodic Oxidation Mechanisms

The electrochemical oxidation of sodium chlorate to sodium perchlorate represents the primary industrial method for perchlorate production [1]. This process involves complex electrochemical reactions occurring at the anode surface, where chlorate ions (ClO₃⁻) are oxidized to perchlorate ions (ClO₄⁻) [2]. The mechanism of this oxidation has been extensively studied to optimize production efficiency and understand the fundamental electrochemistry involved.

The anodic oxidation of chlorate to perchlorate proceeds through several proposed mechanisms, with the most widely accepted pathway involving the formation of adsorbed hydroxyl radicals as a critical intermediate step [5]. The initial step in this mechanism is the discharge of water molecules at the anode surface, which is considered the rate-determining step for the overall reaction [5]:

(H₂O)ads → (OH)ads + H⁺ + e⁻

This slow initial step is followed by subsequent reactions involving the adsorbed hydroxyl radicals and chlorate ions present in the electrolyte solution [5]. The hydroxyl radicals formed at the anode surface interact with chlorate ions to produce perchlorate through a series of electron transfer steps [5] [22].

Research by Janssen and van der Heyden demonstrated that the ratio of current efficiencies for perchlorate and oxygen formation depends on the electrode potential, chlorate concentration at the electrode surface, and current density [5]. Their findings support the mechanism where hydroxyl radical formation serves as the initial step in the overall electrode reaction [5].

Alternative mechanisms have been proposed, including direct electron transfer from chlorate ions to the anode, but experimental evidence strongly favors the hydroxyl radical pathway [22]. The direct electron transfer (DET) mechanism suggests that chloride ions can be transformed through multiple oxidation steps to eventually form perchlorate [22]:

Cl⁻ → ClO⁻ → ClO₂⁻ → ClO₃⁻ → ClO₄⁻

The formation of perchlorate is influenced by several factors including temperature, pH, current density, and electrode material [5] [6]. Under industrial conditions, the pH near the perchlorate-producing anode is typically very low, which affects the reaction kinetics and mechanism [5]. This acidic environment promotes the formation of adsorbed hydroxyl radicals rather than mechanisms involving hydroxide ions [5].

Industrial-Scale Electrolytic Cells

Industrial production of sodium perchlorate relies on specialized electrolytic cells designed to maximize efficiency and output while minimizing energy consumption and electrode wear [9]. These cells have evolved significantly since the early days of perchlorate production, with modern designs incorporating advanced materials and optimized operating parameters [9].

The typical industrial electrolytic cell for perchlorate production consists of an anode compartment, where the oxidation of chlorate to perchlorate occurs, and a cathode compartment, where hydrogen evolution takes place [6]. These compartments may be separated by a diaphragm or membrane to prevent the reduction of formed perchlorate at the cathode [13]. The cell design must accommodate the high current densities required for efficient perchlorate formation while managing heat generation and ensuring uniform current distribution [9].

Industrial cells operate under carefully controlled conditions, with temperatures typically maintained between 30-60°C [1]. The temperature control is crucial as higher temperatures can increase reaction rates but may also accelerate electrode wear, particularly for platinum anodes [1]. Most commercial plants use water circulation through cooling coils to prevent overheating [1].

Current densities in industrial perchlorate cells are significantly higher than those used in chlorate production, typically ranging from 150-400 mA/cm² for lead dioxide anodes and 200-500 mA/cm² for platinum anodes [1]. These high current densities do not decrease current efficiency for perchlorate formation, unlike in chlorate production [1].

A notable advancement in industrial cell design is the compact flow-through electrochemical cell, which offers improved energy efficiency and cost-effectiveness compared to conventional parallel plate designs [24]. This innovative cell configuration utilizes lead dioxide particles as "particle electrodes," eliminating the need for expensive inert conductive supports and mixed metal oxide coatings [24]. Experimental results with this design have demonstrated current efficiencies of approximately 78.5%, which is 20-25% higher than conventional parallel plate electrode systems [24].

The following table presents key operational parameters for industrial perchlorate electrolytic cells:

| Parameter | Typical Range | Influence on Process |

|---|---|---|

| Temperature | 30-60°C | Controls reaction rate and electrode wear |

| Current Density | 150-500 mA/cm² | Affects production rate and efficiency |

| Chlorate Concentration | >100 g/L | Maintains high current efficiency |

| pH | Acidic (pH 2-4) | Influences reaction mechanism |

| Electrolyte Additives | Sodium fluoride (2 g/L) | Improves efficiency and electrode stability |

Industrial cells are typically operated in either batch or continuous mode [8]. In batch operation, sodium chlorate solution is electrolyzed until the desired conversion to perchlorate is achieved [8]. Continuous operation involves the constant addition of fresh chlorate solution and removal of perchlorate-containing electrolyte, which is then processed to recover the sodium perchlorate product [8] [13].

Influence of Electrode Materials (GSLD Anodes)

The choice of anode material significantly impacts the efficiency, economics, and sustainability of sodium perchlorate production [1] [6]. Historically, only two materials have been widely used industrially for perchlorate production: smooth platinum and lead dioxide [5]. Each material offers distinct advantages and limitations that influence their application in commercial processes [5].

Graphite Substrate Lead Dioxide (GSLD) anodes represent an important development in perchlorate production technology, offering a more economical alternative to expensive platinum anodes [14]. These anodes consist of a graphite substrate coated with a thick layer of lead dioxide, which serves as the active electrocatalytic material [14]. The lead dioxide coating must be of high quality, hard, and dense to protect the underlying graphite from the aggressive chlorate/perchlorate electrolyte [14].

The performance of GSLD anodes in perchlorate production has been extensively studied [10]. Research has demonstrated that sodium perchlorate can be prepared electrochemically from sodium chloride solutions in a single step using GSLD anodes, achieving current efficiencies of approximately 68% [10]. This direct oxidation process involves passing a direct current through a solution containing sodium chloride (290 g/L) and sodium fluoride (2 g/L) as an additive [10].

The influence of electrode materials on the anodic oxidation mechanism is significant [6]. Lead dioxide anodes promote the chlorine evolution reaction (ClER) over the oxygen evolution reaction (OER), which is essential for efficient perchlorate formation [4]. Although the oxygen evolution reaction is thermodynamically more favorable (E⁰ = 1.23 V versus SHE compared to 1.35 V for ClER), the kinetics favor chlorine evolution due to the four-electron transfer required for oxygen evolution compared to the two-electron transfer for chlorine evolution [4].

The manufacturing process for GSLD anodes requires careful control of several parameters [14]. The original patent used by major chlorate and perchlorate manufacturers (US 2,945,791) describes a well-controlled setup for producing these anodes [14]. The quality of the graphite substrate is crucial, with high-quality, hard, and dense graphite providing the best reliability [14]. Amateur attempts to produce GSLD anodes have often resulted in limited longevity, highlighting the technical challenges involved in their fabrication [14].

An alternative to GSLD anodes is the titanium substrate lead dioxide anode, which requires a protective precoat between the lead dioxide and titanium to prevent oxidation of the titanium metal [14]. Successful industrial titanium substrate anodes typically have a coating of platinum metal or platinum oxide applied to the titanium before being coated with lead dioxide [14]. Another alternative is a semiconductor coating of doped tin oxide, applied by painting and thermal decomposition [14].

The following table compares the key characteristics of different anode materials used in perchlorate production:

| Anode Material | Current Efficiency | Advantages | Limitations |

|---|---|---|---|

| Platinum | Highest (>90%) | Excellent selectivity, long service life | Very expensive, wear increases at low chlorate concentrations |

| GSLD | Moderate (68%) | Cost-effective, readily available materials | Requires high-quality coating, limited service life |

| Titanium Substrate Lead Dioxide | High (70-80%) | Good durability, lower cost than platinum | Requires protective precoat, complex fabrication |

| Particle Bed Lead Dioxide | High (78.5%) | Energy efficient, no need for expensive supports | Relatively new technology, limited industrial experience |

Chemical Conversion Pathways

Acid-Base Reactions with Perchloric Acid

While electrochemical oxidation represents the primary industrial route to sodium perchlorate, chemical conversion pathways offer alternative methods for its production [3]. One significant chemical pathway involves acid-base reactions with perchloric acid, which can be used to produce sodium perchlorate through neutralization reactions [11].

Perchloric acid (HClO₄) is a strong mineral acid that can be produced industrially by two main routes [11]. The traditional method exploits the high aqueous solubility of sodium perchlorate (209 g/100 mL of water at room temperature) [11]. Treatment of concentrated sodium perchlorate solutions with hydrochloric acid yields perchloric acid and precipitates sodium chloride [11]:

NaClO₄ + HCl → HClO₄ + NaCl

The concentrated perchloric acid can then be purified by distillation [11]. An alternative route, which is more direct and avoids salt formation, involves the anodic oxidation of aqueous chlorine at a platinum electrode [11].

Once perchloric acid is obtained, it can be used to produce sodium perchlorate through neutralization with sodium hydroxide or sodium carbonate [11]. The neutralization reaction with sodium hydroxide proceeds as follows:

HClO₄ + NaOH → NaClO₄ + H₂O

This reaction is highly exothermic and must be carefully controlled to prevent excessive heat generation [11]. The resulting sodium perchlorate solution can be concentrated and crystallized to obtain the solid product [11].

Laboratory preparations of perchloric acid include distillation from a solution of potassium perchlorate in sulfuric acid or treatment of barium perchlorate with sulfuric acid, which precipitates barium sulfate and leaves perchloric acid in solution [11]. Another method involves mixing nitric acid with ammonium perchlorate and boiling while adding hydrochloric acid, which produces nitrous oxide and perchloric acid [11].

The acid-base reaction pathway is particularly useful for producing high-purity sodium perchlorate or when starting from other perchlorate salts [11]. However, it is generally less economical than direct electrochemical oxidation for large-scale production [11].

Double Displacement Reactions for Derivative Salts

Double displacement (metathesis) reactions represent an important chemical pathway for converting sodium perchlorate into other perchlorate salts [2]. These reactions are particularly valuable because sodium perchlorate is highly soluble in water, making it an excellent starting material for preparing less soluble perchlorate salts through precipitation reactions [2] [7].

The general form of these double displacement reactions can be represented as:

NaClO₄ + MX → MClO₄ + NaX

Where M represents a metal cation (such as potassium, ammonium, or lithium) and X represents an anion (typically chloride) [7]. The driving force for these reactions is often the differential solubility of the products, with the less soluble perchlorate salt precipitating from solution [12].

Potassium perchlorate (KClO₄) is commonly prepared by reacting sodium perchlorate with potassium chloride [12]. Due to the relatively low solubility of potassium perchlorate in water, it precipitates from solution while the highly soluble sodium chloride remains dissolved [12]:

NaClO₄ + KCl → KClO₄↓ + NaCl

Similarly, ammonium perchlorate (NH₄ClO₄), an important component in solid rocket propellants, can be prepared by reacting sodium perchlorate with ammonium chloride [7]:

NaClO₄ + NH₄Cl → NH₄ClO₄↓ + NaCl

The effectiveness of these double displacement reactions depends on the solubility differences between the reactants and products [12]. The minimum solubility law governs the direction of the equilibrium, determining whether a reaction will proceed to form a precipitate [12]. For example, when potassium nitrate reacts with ammonium perchlorate, a double displacement occurs because potassium perchlorate has low solubility and precipitates from solution [12].

However, not all combinations result in precipitation reactions [12]. For instance, barium nitrate does not undergo double displacement with ammonium perchlorate because barium perchlorate is relatively soluble in water, so all ions remain in solution as dissociated species [12].

The following table presents the solubility of various perchlorate salts in water at 25°C, which influences their behavior in double displacement reactions:

| Perchlorate Salt | Solubility in Water (g/100 mL) | Application in Double Displacement |

|---|---|---|

| Sodium Perchlorate | 209.0 | Starting material due to high solubility |

| Potassium Perchlorate | 1.5 | Forms precipitate when sodium perchlorate reacts with potassium salts |

| Ammonium Perchlorate | 24.9 | Forms precipitate when sodium perchlorate reacts with ammonium salts |

| Lithium Perchlorate | 60.0 | Requires concentration for crystallization |

| Barium Perchlorate | 78.0 | Remains in solution during double displacement reactions |

These double displacement reactions are particularly important in industrial applications where specific perchlorate salts are required [7]. For example, ammonium perchlorate is extensively used in the pyrotechnics industry and as a component of solid rocket fuel, while potassium perchlorate finds applications in pyrotechnics and airbags [7].

Purification and Hydration Control

Monohydrate Crystallization Techniques

Sodium perchlorate typically exists in hydrated forms, with the monohydrate (NaClO₄·H₂O) being the most common commercial form [15]. The crystallization of sodium perchlorate monohydrate is a critical step in the production process, affecting the purity, particle size distribution, and handling properties of the final product [15].

Sodium perchlorate monohydrate is a white crystalline powder with a melting point of 482°C [16]. It belongs to the monoclinic crystal system with space group C2/c, as determined by three-dimensional single crystal x-ray diffraction studies [15]. The compound is highly soluble in water, ethanol, and acetone, but insoluble in ether [16].

The crystallization of sodium perchlorate monohydrate typically involves concentration of the aqueous solution followed by controlled cooling [3]. In industrial processes, the solution obtained from the electrolytic cell or chemical conversion is first filtered to remove impurities and then concentrated by evaporation until supersaturation is reached [3]. The supersaturated solution is then cooled under controlled conditions to initiate crystallization [3].

The crystallization process can be optimized by controlling several parameters, including cooling rate, agitation, seeding, and impurity levels [19]. Slow cooling generally produces larger, more uniform crystals, while rapid cooling results in smaller crystals with a broader size distribution [19]. Agitation during crystallization helps maintain uniform temperature and concentration throughout the solution, promoting more consistent crystal growth [19].

Seeding the supersaturated solution with small crystals of sodium perchlorate monohydrate can provide nucleation sites and control the crystallization process [19]. This technique is particularly useful for producing crystals with specific size characteristics or for avoiding spontaneous nucleation, which can lead to numerous small crystals rather than fewer large ones [19].

The purity of sodium perchlorate monohydrate can be enhanced through recrystallization techniques [19]. One approach involves dissolving the crude product in hot water, treating the solution with a reducing agent such as sulfur dioxide to convert any remaining chlorate to chloride, and then recrystallizing the perchlorate [19]. The chloride impurities remain in solution due to their higher solubility, allowing the purified perchlorate to crystallize [19].

The following table outlines typical crystallization conditions for sodium perchlorate monohydrate:

| Parameter | Typical Range | Effect on Crystallization |

|---|---|---|

| Initial Concentration | 65-75% by weight | Determines supersaturation level |

| Cooling Rate | 0.5-2°C per hour | Influences crystal size and uniformity |

| Final Temperature | 5-15°C | Affects yield and crystal water content |

| Agitation Speed | 60-120 rpm | Controls mass transfer and crystal growth |

| Seeding | 0.1-1% of expected yield | Provides nucleation sites and controls crystal size |

Anhydrous Form Stabilization

While sodium perchlorate monohydrate is the most common form, the anhydrous form (NaClO₄) is sometimes required for specific applications [20]. The anhydrous form is more challenging to produce and maintain due to the hygroscopic nature of sodium perchlorate, which readily absorbs moisture from the atmosphere [20].

Sodium perchlorate exists in several hydration states, including the anhydrous form and hydrates containing one or two water molecules [1]. The anhydrous form crystallizes in the rhombic crystal system and is thermally stable up to high temperatures, with a heat of formation of -382.75 kJ/mol [20]. At 490°C, it undergoes thermal decomposition, producing sodium chloride and oxygen [20].

The conversion of the monohydrate to the anhydrous form typically involves careful dehydration under controlled conditions [20]. This can be achieved through heating at moderate temperatures (100-150°C) under vacuum or in the presence of drying agents [20]. However, care must be taken to avoid decomposition or melting of the perchlorate during the dehydration process [20].

Stabilization of the anhydrous form requires protection from atmospheric moisture [20]. This can be accomplished through proper packaging in moisture-resistant containers, storage in dry environments, or the use of desiccants [20]. In some cases, surface treatment of the crystals with hydrophobic agents can provide additional protection against moisture absorption [21].

The stability of anhydrous sodium perchlorate can also be enhanced through the addition of specific stabilizing agents [21]. These agents may form coordination complexes with the sodium ions or create a protective barrier around the perchlorate crystals, reducing their tendency to absorb water [21]. However, the choice of stabilizing agents must consider the intended application of the perchlorate to avoid introducing unwanted impurities or altering its properties [21].

Research has shown that the transition between different hydration states of sodium perchlorate is influenced by temperature and relative humidity [20]. At room temperature and moderate humidity levels, the monohydrate form is thermodynamically favored, while the anhydrous form becomes more stable at elevated temperatures or very low humidity conditions [20].

The following table summarizes the key properties and stabilization techniques for anhydrous sodium perchlorate:

| Property/Technique | Description | Relevance to Stabilization |

|---|---|---|

| Crystal System | Rhombic | Affects packing and stability |

| Thermal Stability | Stable up to 490°C | Important for processing conditions |

| Dehydration Method | Heating under vacuum (100-150°C) | Converts monohydrate to anhydrous form |

| Moisture Protection | Sealed containers, desiccants | Prevents rehydration |

| Surface Treatment | Hydrophobic agents | Reduces moisture absorption |

| Storage Conditions | Low humidity, controlled temperature | Maintains anhydrous state |

Physical Description

Dry Powder, Liquid; Dry Powder; Water or Solvent Wet Solid

White crystals or powder; Deliquescent; [CHEMINFO]

WHITE HYGROSCOPIC CRYSTALS OR POWDER.

Color/Form

White deliquescent crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.0 g/cm³

Decomposition

482 °C

Melting Point

UNII

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Mechanism of Action

Pictograms

Oxidizer;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Perchloric acid, sodium salt (1:1): ACTIVE

SODIUM PERCHLORATE-AMMONIUM NITRATE: A MIXTURE OF THESE CHEMICALS IS USED AS AN EXPLOSIVE.

Analytic Laboratory Methods

The qualitative determination of water-soluble perchlorates by precipitation using methylene blue yields a violet precipitate. Using potassium, rubidium, or cesium salts for precipitation from ethanol-water solutions can serve as a qualitative determination for perchlorates. Tetraphenylarsonium chloride has also been used for the precipitation of the perchlorate ion in gravimetric analysis.

Ion-specific electrodes can be used for the quantitative determination of perchlorates in the ppm range. This method is linear over small ranges of concentration, and is best applied in analyzing solutions where interferences from other ionic species do not occur.

A practical method for low level perchlorate analysis employs ion chromatography. The unsuppressed method using a conductivity detector has a lower detectable limit of about 10 ppm. A suppression technique, which suppresses the conductivity of the electrolyte but not the separated ions, can further improve sensitivity. Additionally, ion chromatography can be coupled with indirect photometric detection and applied to the analysis of perchlorates.

Storage Conditions

KEEP WELL CLOSED.